REACTION_SMILES
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[Al:16].[NH2:14][OH:15].[Na+:18].[Ni:19].[OH-:17].[s:1]1[c:2]([CH2:6][N:7]2[CH2:8][CH2:9][C:10](=[O:13])[CH2:11][CH2:12]2)[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH2:6][N:7]2[CH2:8][CH2:9][CH:10]([NH2:14])[CH2:11][CH2:12]2)[cH:3][cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCN(Cc2cccs2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(Cc2cccs2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |